(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid
Description
Properties
IUPAC Name |
2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O4/c7-6(8,9)5(3-4(10)11)12-1-2-13-5/h1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZHFZZRKBOXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342536 | |
| Record name | [2-(Trifluoromethyl)-1,3-dioxolan-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70976-13-5 | |
| Record name | [2-(Trifluoromethyl)-1,3-dioxolan-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
- Reagents : Trifluoromethyl ketone, ethylene glycol, acid catalyst (e.g., sulfuric acid).
- Conditions : Heating under reflux for several hours.
- Yield : Typically high yields are reported when optimized conditions are applied.
Alternative Synthesis Using Dioxolane Derivatives
Another approach utilizes pre-existing dioxolane derivatives that undergo nucleophilic substitution reactions to introduce the acetic acid functionality.
Reaction Scheme
- Reagents : Dioxolane derivative, acetic anhydride or acetic acid.
- Conditions : Mild heating with a base catalyst (e.g., pyridine).
- Yield : Moderate to high yields depending on the specific dioxolane used.
Industrial Production Techniques
For industrial production, processes are often optimized for scale-up, focusing on reaction conditions that maximize yield and purity. Key factors include:
- Catalysts : Use of metal catalysts to enhance reaction rates.
- Temperature and Pressure Control : Maintaining optimal conditions to favor product formation.
- Purification Techniques : Employing distillation and crystallization methods to isolate (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid.
The compound can undergo various chemical transformations:
Oxidation Reactions
Oxidation can convert (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid into corresponding carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.
Reduction Reactions
Reduction can yield alcohols or other derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions
The trifluoromethyl group can participate in nucleophilic substitution reactions under basic or acidic conditions, allowing for further functionalization of the compound.
| Method | Key Reagents | Conditions | Typical Yield |
|---|---|---|---|
| Trifluoromethyl Ketones | Trifluoromethyl ketone, ethylene glycol | Acidic conditions, reflux | High |
| Dioxolane Derivative | Dioxolane derivative, acetic anhydride | Mild heating with base | Moderate to High |
| Industrial Production | Catalysts (metal), controlled temp/pressure | Optimized for scale-up | High |
Chemical Reactions Analysis
Types of Reactions: (2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
The compound serves as a crucial building block in organic synthesis. Its trifluoromethyl group enhances lipophilicity, making it valuable in the design of pharmaceuticals and agrochemicals. It can be utilized in the synthesis of various derivatives that may exhibit biological activity or serve as intermediates in complex organic reactions .
Biological Applications
Pharmaceutical Development
Research indicates that derivatives of this compound may possess significant pharmacological properties. The compound's ability to modulate enzyme activities relevant to drug metabolism suggests potential therapeutic applications. For instance, studies have evaluated its derivatives for antibacterial and antifungal activities, highlighting their effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria .
Case Study: Antibacterial Activity
A study synthesized new chiral and racemic 1,3-dioxolane derivatives related to this compound. These derivatives were tested for antibacterial efficacy against several bacterial strains, showing substantial variability based on the substituents on the dioxolane ring. Results indicated promising antibacterial activity that could lead to the development of new antimicrobial agents.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound can be employed in the production of specialty chemicals and materials with unique properties. Its chemical stability and reactivity make it suitable for various applications in material science and chemical manufacturing .
Mechanism of Action
The mechanism of action of (2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The dioxolane ring may also play a role in the compound’s reactivity and interaction with enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Acidity and Reactivity
The trifluoromethyl group is strongly electron-withdrawing, increasing the acidity of the acetic acid proton compared to non-fluorinated analogs. Key comparisons include:
(2-Nonyl-1,3-dioxolan-2-yl)acetic Acid
- Molecular Formula : C₁₄H₂₆O₄
- Key Differences: The nonyl (C₉H₁₉) group is electron-donating and hydrophobic.
- Impact: Acidity: Lower acidity (higher pKa) compared to the CF₃ derivative due to reduced electron withdrawal. Solubility: Enhanced lipophilicity, favoring organic solvents over aqueous media. Applications: Potential use in surfactants or lipid-based formulations due to its long alkyl chain .
[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic Acid
- Molecular Formula : C₆H₇F₃O₂S₂
- Key Differences : Replaces the dioxolane oxygen atoms with sulfur (1,3-dithiolane).
- Impact: Electronic Effects: Sulfur’s lower electronegativity reduces ring strain and alters electronic distribution. Stability: Thioether linkages may confer resistance to oxidative degradation. Applications: Potential utility in metal coordination chemistry due to sulfur’s chelating ability .
(2-Bromomethyl-[1,3]dioxolan-2-yl)-acetic Acid, Methyl Ester
Fluorinated Phenylacetic Acid Derivatives
2-[3-(Trifluoromethyl)cyclohexyl]acetic Acid
2-(Trifluoromethoxy)phenylacetic Acid Derivatives
Functional Group Modifications
2-((Trifluoromethyl)thio)acetic Acid
- Molecular Formula : C₃H₃F₃O₂S
- Key Differences : Replaces dioxolane with a trifluoromethylthio (-SCF₃) group.
- Impact: Electrophilicity: The -SCF₃ group is less electron-withdrawing than -CF₃ but introduces sulfur-based reactivity. Applications: Potential use in radical reactions or as a bioisostere in drug design .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Substituent | Key Properties | Applications |
|---|---|---|---|---|---|
| (2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid | C₆H₇F₃O₄ | 200.12 | -CF₃, dioxolane | High acidity, moderate lipophilicity | Pharmaceuticals, agrochemicals |
| (2-Nonyl-1,3-dioxolan-2-yl)acetic acid | C₁₄H₂₆O₄ | 258.36 | -C₉H₁₉, dioxolane | Low acidity, high lipophilicity | Surfactants, lipid formulations |
| [2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid | C₆H₇F₃O₂S₂ | 232.25 | -CF₃, dithiolane | Enhanced stability, chelating ability | Metal coordination, catalysis |
| 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid | C₉H₁₃F₃O₂ | 210.19 | -CF₃, cyclohexyl | Steric hindrance, rigidity | CNS drugs, anti-inflammatory agents |
| 2-((Trifluoromethyl)thio)acetic acid | C₃H₃F₃O₂S | 160.11 | -SCF₃ | Radical reactivity, bioisosteric potential | Drug design, material science |
Biological Activity
(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid is an organic compound notable for its unique structural features, including a trifluoromethyl group and a dioxolane ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula :
- CAS Number : 70976-13-5
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can significantly influence its biological activity. The dioxolane ring contributes to the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group is known to enhance binding affinity to various receptors and enzymes, potentially modulating their activities. The dioxolane moiety may facilitate interactions with biological macromolecules, influencing pathways related to metabolism and signaling.
Antimicrobial Activity
Recent studies have indicated that derivatives of 1,3-dioxolanes exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound were tested for their antibacterial and antifungal activities against various pathogens:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 625–1250 µg/mL |
| 2 | Staphylococcus epidermidis | Excellent activity |
| 3 | Pseudomonas aeruginosa | Perfect activity |
| 4 | Candida albicans | Significant antifungal activity |
These findings suggest that the presence of the trifluoromethyl group may enhance the efficacy of these compounds against specific bacterial strains while also providing antifungal properties.
Case Studies
- Synthesis of New Derivatives : A study synthesized new chiral and racemic 1,3-dioxolane derivatives, including those related to this compound. These derivatives were evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria. The results showed substantial variability in effectiveness depending on the substituents present on the dioxolane ring .
- Pharmacological Evaluation : In a pharmacological context, derivatives were assessed for their potential as therapeutic agents. Compounds exhibiting high lipophilicity due to the trifluoromethyl group showed promising results in modulating enzyme activities relevant to drug metabolism.
Comparative Analysis with Similar Compounds
Comparative studies reveal that this compound possesses unique properties when compared to other dioxolane derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1 | 2,2-Bis(trifluoromethyl)-1,3-dioxolane | Moderate antimicrobial activity |
| 2 | Indole derivatives with trifluoromethyl group | Diverse biological activities including anti-inflammatory effects |
The combination of both the trifluoromethyl group and the dioxolane structure in this compound enhances its stability and potential bioactivity compared to simpler analogs.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹⁹F and ¹H NMR are critical for confirming the trifluoromethyl group and dioxolane ring structure. Challenges in resolving overlapping peaks may require 2D NMR (e.g., COSY, HSQC) .
- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction using SHELXL () is ideal. demonstrates similar structural analysis with an R factor of 0.049, ensuring high precision.
- HPLC-MS : To verify purity and molecular weight, high-resolution mass spectrometry coupled with liquid chromatography (e.g., methods in ) is recommended.
How can hydrolytic stability of the dioxolane ring under physiological conditions be assessed?
Advanced Research Question
- pH-Dependent Studies : Incubate the compound in buffers mimicking physiological pH (e.g., 7.4) and acidic conditions (e.g., 2.0) at 37°C. Monitor degradation via HPLC () or ¹H NMR .
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, ’s acetic acid hydrolysis study achieved a 13.6% error margin by standardizing titration endpoints.
- Structural Confirmation : Post-hydrolysis, isolate fragments (e.g., trifluoroacetic acid) via LC-MS and compare with reference standards .
How should researchers resolve contradictory spectroscopic data between synthetic batches?
Advanced Research Question
- Cross-Validation : Use multiple techniques (e.g., NMR, IR, X-ray) to confirm structural consistency. For example, combined crystallography with spectroscopic data to resolve ambiguities.
- Impurity Profiling : Employ LC-MS to identify byproducts (e.g., incomplete trifluoromethylation or ring-opening). ’s TLC method for urinary metabolites could be adapted.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to identify discrepancies .
What strategies evaluate the biological activity of this compound, particularly the role of the trifluoromethyl group?
Advanced Research Question
- Enzyme Inhibition Assays : Test against targets like soluble epoxide hydrolases (sEH), as in ’s sEH inhibitor screening. The trifluoromethyl group’s electron-withdrawing effects may enhance binding affinity.
- Cellular Uptake Studies : Use radiolabeled (e.g., ¹⁴C) analogs to quantify uptake in cell lines, similar to ’s ¹⁴C-acetate uptake in astrocytes.
- SAR Studies : Synthesize analogs (e.g., replacing CF₃ with Cl or CH₃) and compare bioactivity. ’s synthetic route for dioxolane derivatives could guide this.
How can computational modeling predict the electronic effects of the trifluoromethyl group on reactivity?
Advanced Research Question
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces. This reveals electron-deficient regions influenced by CF₃ .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. ’s data on trifluoroacetic acid’s acidity (pKa ~0.5) can inform predictions for related derivatives.
- Docking Simulations : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. The CF₃ group’s hydrophobicity may improve binding in hydrophobic pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
